

In-Depth Technical Guide to the Spectroscopic Data of 1-Dehydroxybaccatin IV

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Compound of Interest

Compound Name: 1-Dehydroxybaccatin IV

Cat. No.: B8496652

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a taxane diterpenoid of significant interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. As a derivative of the baccatin family, which forms the core of the widely-used chemotherapy drug paclitaxel, understanding its structural and spectroscopic properties is crucial for further research and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-Dehydroxybaccatin IV**, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key NMR and MS data for **1-Dehydroxybaccatin IV**, facilitating easy comparison and reference. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **1-Dehydroxybaccatin IV** (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.78	d	7.2
3	3.85	d	7.2
4	-	-	-
5	4.98	dd	9.6, 2.0
6 α	1.88	m	
6 β	2.55	m	
7	4.45	m	
9	5.35	d	
10	6.42	s	9.8
13	6.25	t	
14 α	2.25	m	
14 β	2.20	m	
16	1.08	s	
17	1.75	s	
18	1.95	s	
19	1.58	s	
2'	-	-	-
3'	-	-	-
4-Ac	2.28	s	
10-Ac	2.15	s	
Bz (ortho)	8.12	d	
Bz (meta)	7.50	t	7.5
Bz (para)	7.62	t	7.5

Table 2: ^{13}C NMR Spectroscopic Data for **1-Dehydroxybaccatin IV** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	79.1
2	84.5
3	46.8
4	81.2
5	84.0
6	35.7
7	75.6
8	58.6
9	203.8
10	76.5
11	133.9
12	142.1
13	72.0
14	35.8
15	43.2
16	26.9
17	21.1
18	14.8
19	10.9
20	76.8
4-Ac (C=O)	171.2
4-Ac (CH ₃)	22.7
10-Ac (C=O)	170.5

10-Ac (CH ₃)	21.4
Bz (C=O)	167.1
Bz (C-1')	130.2
Bz (C-2',6')	129.3
Bz (C-3',5')	128.8
Bz (C-4')	133.8

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for **1-Dehydroxybaccatin IV**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Calculated Mass
ESI	569.2315 [M+H] ⁺	C ₃₀ H ₃₆ O ₁₀	568.2257

Experimental Protocols

The spectroscopic data presented above were obtained using standard, well-established analytical techniques. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: A 5 mg sample of **1-Dehydroxybaccatin IV** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.

- Spectral Width: 12 ppm.
- Acquisition Time: 2.73 s.
- Relaxation Delay: 1.0 s.
- Number of Scans: 16.
- Temperature: 298 K.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1.09 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 1024.
- Temperature: 298 K.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained using a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of **1-Dehydroxybaccatin IV** was prepared in methanol at a concentration of 1 mg/mL. This solution was further diluted with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

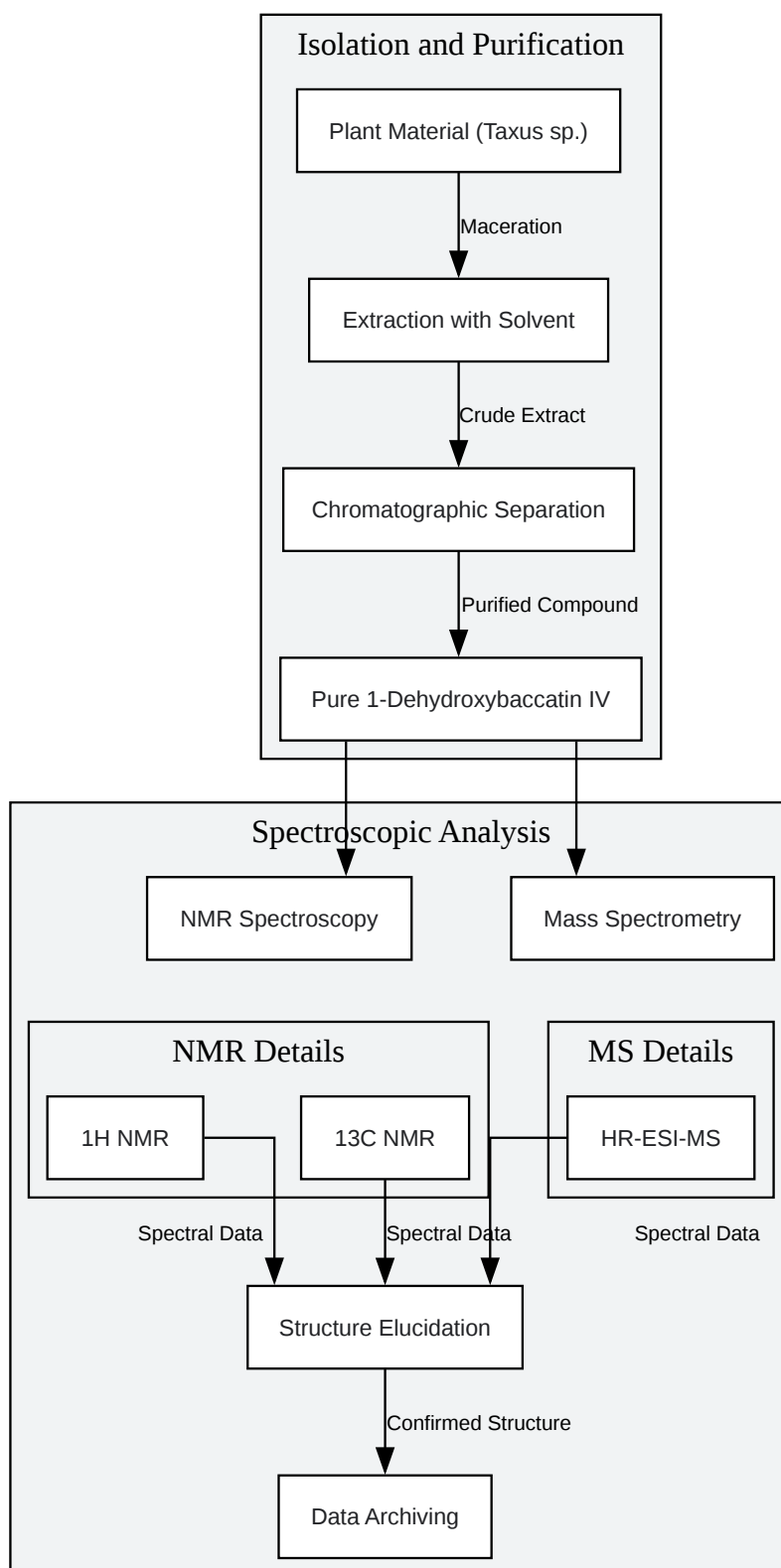
ESI-MS Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.0 kV.

- Sampling Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow (N₂): 600 L/hr.
- Mass Range: m/z 100-1000.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of **1-Dehydroxybaccatin IV**.



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Workflow for the isolation and spectroscopic analysis of **1-Dehydroxybaccatin IV**.

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